molecular formula C8H6INO4 B1580584 Methyl 2-iodo-3-nitrobenzoate CAS No. 93415-79-3

Methyl 2-iodo-3-nitrobenzoate

Cat. No. B1580584
CAS RN: 93415-79-3
M. Wt: 307.04 g/mol
InChI Key: CMCWXWQXFLAUFM-UHFFFAOYSA-N
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Description

“Methyl 2-iodo-3-nitrobenzoate” is a chemical compound with the molecular formula C8H6INO4 . It has a molecular weight of 307.04 . It is a solid substance and should be stored in a dark place, sealed in dry conditions, at a temperature between 2-8°C .


Molecular Structure Analysis

The InChI code for “Methyl 2-iodo-3-nitrobenzoate” is 1S/C8H6INO4/c1-14-8(11)5-3-2-4-6(7(5)9)10(12)13/h2-4H,1H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

“Methyl 2-iodo-3-nitrobenzoate” is a solid substance . It should be stored in a dark place, sealed in dry conditions, at a temperature between 2-8°C .

Scientific Research Applications

Synthesis and Chemical Properties

  • Methyl 2-iodo-3-nitrobenzoate has been utilized in the synthesis of 5-nitroisocoumarins through a tandem Castro-Stephens coupling and 6-endo-dig cyclization process, highlighting its role in complex organic synthesis. This process involved reacting 2-iodo-3-nitrobenzoic acid with arylalkynyl copper(I) reagents, demonstrating the chemical's versatility in organic chemistry (Woon, Dhami, Mahon, & Threadgill, 2006).

Thermodynamics and Solubility

  • The thermodynamic properties and solubility of derivatives of methyl 2-iodo-3-nitrobenzoate have been extensively studied, providing insights into their behavior in various solvents. For instance, research on 3-methyl-2-nitrobenzoic acid in organic solvents determined the solubility and thermodynamic models, which are crucial for optimizing purification processes of such compounds (He, Zheng, Farajtabar, & Zhao, 2018).

Environmental and Green Chemistry

  • Methyl 2-iodo-3-nitrobenzoate is involved in environmentally friendly nitration processes. A study demonstrated a green nitration process of methyl 3-methylbenzoate for the synthesis of 5-methyl-2-nitrobenzoic acid, emphasizing the importance of this compound in developing sustainable chemical processes (Mei, Yao, Yu, & Yao, 2018).

Analytical Chemistry

  • In analytical chemistry, derivatives of methyl 2-iodo-3-nitrobenzoate have been used for the quantitative determination of certain compounds. For example, 2-methyl-3-nitrobenzoic acid was analyzed using gas chromatography after esterification with diazomethane, demonstrating its utility in chromatographic analyses (Xue & Nan, 2002).

Pharmaceutical Applications

  • In the pharmaceutical industry, methyl 2-iodo-3-nitrobenzoate derivatives have been identified as potential genotoxic impurities in drug substances. A study developed an HPLC method for detecting such impurities in lenalidomide, highlighting its significance in ensuring drug safety and quality (Gaddam, Kanne, Gundala, Mamilla, & Chinna, 2020).

Safety And Hazards

“Methyl 2-iodo-3-nitrobenzoate” is classified under the GHS07 hazard class . The associated hazard statement is H302, indicating that it is harmful if swallowed . Precautionary measures include avoiding breathing dust, mist, or vapors, and avoiding contact with skin, eyes, or clothing .

properties

IUPAC Name

methyl 2-iodo-3-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6INO4/c1-14-8(11)5-3-2-4-6(7(5)9)10(12)13/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMCWXWQXFLAUFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=CC=C1)[N+](=O)[O-])I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6INO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40294961
Record name methyl 2-iodo-3-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40294961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-iodo-3-nitrobenzoate

CAS RN

93415-79-3
Record name 93415-79-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=98959
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name methyl 2-iodo-3-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40294961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

2-iodo-3-nitro-benzoic acid (61 g, 208 mmol, prepared as described in Org. Syn. Coll. Vol. I, 56-58, and 125-127), sulfuric acid (40.8 g, 416 mmol), and trimethyl orthoformate (88.4 g, 833 mmol) were dissolved in 500 mL dry MeOH. The reaction was refluxed under argon for 20 h. The reaction mixture was concentrated to 100 mL then partitioned between saturated NaHCO3(aq) and CH2Cl2. The layers were separated and the aqueous layer extrated three times with CH2Cl2. The combined organic layers were dried (MgSO4) and concentrated in vacuo. The yellow solid was crystallized from CH2Cl2/hexanes yielding 2-iodo-3-nitro-benzoic acid methyl ester, 57.8 g (90%) as a yellow solid: m.p. 64.0-64.5° C.; 1H NMR (300 MHz, CDCl3) δ 3.99 (s, 3H), 7.54 (app t, J=7.8 Hz, 1H), 7.70 (dd, J=8.1, 1.8 Hz, 1H), 7.77 (dd, J=7.8, 1.8 Hz, 1H).
Quantity
61 g
Type
reactant
Reaction Step One
Quantity
40.8 g
Type
reactant
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Quantity
88.4 g
Type
reactant
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Name
Quantity
500 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

A mixture of 2-iodo-3-nitrobenzoic acid (31.0 g, 106 mmol) and concentrated sulfuric acid (24.9 mL, 317 mmol) in methanol (600 mL) was heated under reflux for 12 hr. The solvent was evaporated under reduced pressure and the residue was extracted with methylene chloride. The extract was washed with saturated aqueous sodium hydrogen carbonate solution and water, and dried over anhydrous sodium sulfate, and the solvent was evaporated under reduced pressure. The residue was purified by recrystallization (chloroform/hexane) to give the title compound (31.0 g, yield 95%).
Quantity
31 g
Type
reactant
Reaction Step One
Quantity
24.9 mL
Type
reactant
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Quantity
600 mL
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reactant
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Yield
95%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
14
Citations
ECY Woon, A Dhami, MF Mahon, MD Threadgill - Tetrahedron, 2006 - Elsevier
… Sonogashira couplings of methyl 2-iodo-3-nitrobenzoate with phenylacetylene and with trimethylsilylacetylene gave the corresponding 2-alkynyl-3-nitrobenzoate esters. With HgSO 4 , …
Number of citations: 71 www.sciencedirect.com
A Dhami - 2008 - core.ac.uk
… Proposed mechanism for Sonogashira coupling between methyl 2-iodo-3-nitrobenzoate (71… Sonogashira coupling of methyl 2-iodo-3-nitrobenzoate with TMSA and subsequent …
Number of citations: 5 core.ac.uk
A Dhami, MF Mahon, MD Lloyd, MD Threadgill - Tetrahedron, 2009 - Elsevier
… We have previously observed reductive dehalogenation as a major side reaction of attempted Pd-catalysed couplings to the closely related ester methyl 2-iodo-3-nitrobenzoate, arising …
Number of citations: 20 www.sciencedirect.com
ECY Woon - 2004 - search.proquest.com
… 69 methyl 2-iodo-3-nitrobenzoate (68) and trimethyls … Sonogashira coupling of methyl 2 - iodo-3-nitrobenzoate (68… 112 methyl 2-iodo-3-nitrobenzoate (161) and benzyl zinc bromide. …
Number of citations: 4 search.proquest.com
C Arnone, G Consiglio, V Frenna… - The Journal of Organic …, 1997 - ACS Publications
A kinetic study of the title reactions has allowed an interpretation of the higher efficiency of an o-carboxamido group with respect to an o-carbomethoxy group in activating the …
Number of citations: 15 pubs.acs.org
A Husain - 2001 - search.proquest.com
… DNBA-56 is synthesized by the symmetric Ullmann coupling of methyl 2-iodo-3-nitrobenzoate followed by saponification with base (Scheme 3.1).54 In order to determine which …
Number of citations: 0 search.proquest.com
PF Holt, AN Hughes - Journal of the Chemical Society (Resumed), 1960 - pubs.rsc.org
… The solution was left for Methyl 2-iodo-3-nitrobenzoate (51 g. ; mp 62-64') was obtained as … Methyl 2-iodo-3-nitrobenzoate (20 g.) was treated at 160-170" during 25 min. with activated …
Number of citations: 5 pubs.rsc.org
JV Dichiaro - 1965 - search.proquest.com
… Ullraan coupling of methyl 2-iodo-3-nitrobenzoate (XII) with copper bronze yielded dimethyl 6,6'-dinitrodiphenate (XIII). attempts to couplo methyl 3-iodo-5-nitrobenzoate (XIV) un der …
Number of citations: 2 search.proquest.com
HA Paine, A Nathubhai, ECY Woon… - Bioorganic & Medicinal …, 2015 - Elsevier
… Sonogashira coupling of methyl 2-iodo-3-nitrobenzoate 18 with phenylethyne, followed by 6-endo-dig cyclisation of the alkyne 19, gave the isocoumarin 20 (R 3 …
Number of citations: 32 www.sciencedirect.com
BCG Soederberg, SR Banini, MR Turner, AR Minter… - …, 2008 - thieme-connect.com
Indoles having an ester functionality in the 3-position were prepared from 2-(2-nitrophenyl) propenoic acid derivatives via a palladium-catalyzed reductive N-heteroannulation using …
Number of citations: 30 www.thieme-connect.com

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